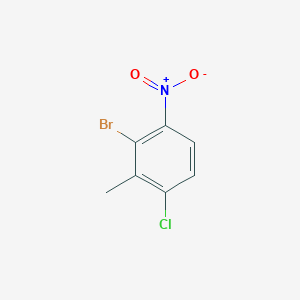
Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester
Descripción general
Descripción
Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester is an organic compound that features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester typically involves the reaction of chloromethyl tetrahydro-2H-pyran-4-yl alcohol with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
Starting Material: Chloromethyl tetrahydro-2H-pyran-4-yl alcohol.
Reagent: Phosgene or a phosgene equivalent.
Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, minimizing the risk associated with handling phosgene.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield chloromethyl tetrahydro-2H-pyran-4-yl alcohol and carbonic acid.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
Hydrolysis: Chloromethyl tetrahydro-2H-pyran-4-yl alcohol and carbonic acid.
Substitution: Depending on the nucleophile, products can include azido or thiocyanato derivatives of tetrahydro-2H-pyran-4-yl esters.
Aplicaciones Científicas De Investigación
Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in the formation of tetrahydropyran derivatives.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of prodrugs that can release active pharmaceutical ingredients upon hydrolysis.
Material Science: It is used in the development of novel materials with specific properties, such as biodegradable polymers.
Mecanismo De Acción
The mechanism by which carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester exerts its effects is primarily through its reactivity with nucleophiles. The chloromethyl group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is harnessed in the design of prodrugs and other functional molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler analog that lacks the chloromethyl and ester functionalities.
Chloromethyl tetrahydro-2H-pyran: Similar but without the ester group.
Carbonic acid esters: Compounds with similar ester functionalities but different alkyl or aryl groups.
Uniqueness
Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester is unique due to the combination of the tetrahydropyran ring, chloromethyl group, and carbonic acid ester functionality
Propiedades
IUPAC Name |
chloromethyl oxan-4-yl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4/c8-5-11-7(9)12-6-1-3-10-4-2-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMYCVMRCSNXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC(=O)OCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468868 | |
| Record name | Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807370-01-0 | |
| Record name | Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Bromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B3057364.png)










![Acetic acid, [(2-ethylhexyl)oxy]-](/img/structure/B3057379.png)


